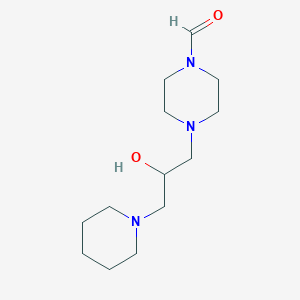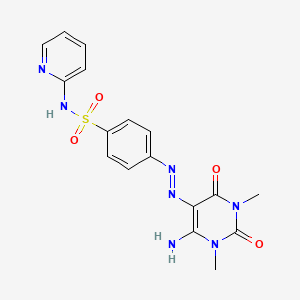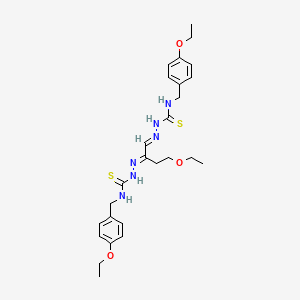
Hydrazinecarbothioamide, 2,2'-(1-(2-ethoxyethyl)-1,2-ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinecarbothioamide, 2,2’-(1-(2-ethoxyethyl)-1,2-ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes hydrazinecarbothioamide and ethoxyethyl groups, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, 2,2’-(1-(2-ethoxyethyl)-1,2-ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)- typically involves a multi-step process. One common method includes the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to produce an intermediate compound. This intermediate is then reacted with thiosemicarbazide in ethanol under reflux conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazinecarbothioamide, 2,2’-(1-(2-ethoxyethyl)-1,2-ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
Hydrazinecarbothioamide, 2,2’-(1-(2-ethoxyethyl)-1,2-ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Hydrazinecarbothioamide, 2,2’-(1-(2-ethoxyethyl)-1,2-ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)- involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and interact with enzymes, potentially inhibiting their activity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other hydrazinecarbothioamide derivatives and ethoxyethyl-substituted molecules. Examples include:
- Hydrazinecarbothioamide, 2,2’-(1-(2-methoxyethyl)-1,2-ethanediylidene)bis(N-((4-methoxyphenyl)methyl)-
- Hydrazinecarbothioamide, 2,2’-(1-(2-propoxyethyl)-1,2-ethanediylidene)bis(N-((4-propoxyphenyl)methyl)-
Uniqueness
The uniqueness of Hydrazinecarbothioamide, 2,2’-(1-(2-ethoxyethyl)-1,2-ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)- lies in its specific ethoxyethyl and ethoxyphenyl substitutions, which confer distinct chemical properties and reactivity. These substitutions can enhance its solubility, stability, and interaction with biological targets compared to other similar compounds.
Propriétés
Numéro CAS |
93588-16-0 |
|---|---|
Formule moléculaire |
C26H36N6O3S2 |
Poids moléculaire |
544.7 g/mol |
Nom IUPAC |
1-[(E)-[(1E)-4-ethoxy-1-[(4-ethoxyphenyl)methylcarbamothioylhydrazinylidene]butan-2-ylidene]amino]-3-[(4-ethoxyphenyl)methyl]thiourea |
InChI |
InChI=1S/C26H36N6O3S2/c1-4-33-16-15-22(30-32-26(37)28-18-21-9-13-24(14-10-21)35-6-3)19-29-31-25(36)27-17-20-7-11-23(12-8-20)34-5-2/h7-14,19H,4-6,15-18H2,1-3H3,(H2,27,31,36)(H2,28,32,37)/b29-19+,30-22+ |
Clé InChI |
XYMGGYCBWCTTQZ-KUFPGBLPSA-N |
SMILES isomérique |
CCOCC/C(=N\NC(=S)NCC1=CC=C(C=C1)OCC)/C=N/NC(=S)NCC2=CC=C(C=C2)OCC |
SMILES canonique |
CCOCCC(=NNC(=S)NCC1=CC=C(C=C1)OCC)C=NNC(=S)NCC2=CC=C(C=C2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis(1-adamantyl) 4-[2-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B15196263.png)
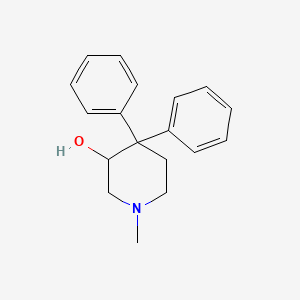

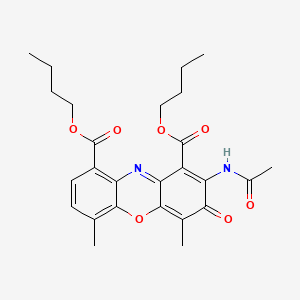

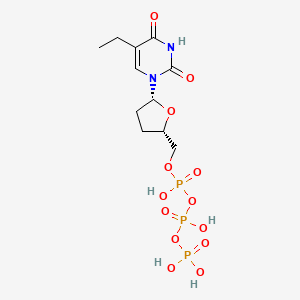
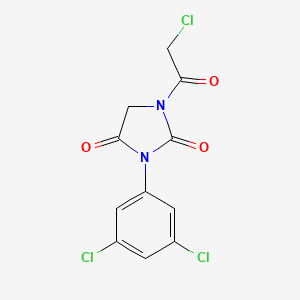


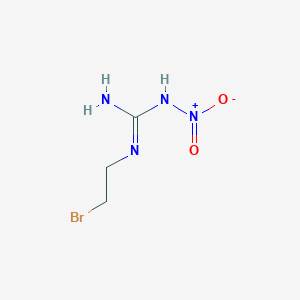
![trisodium;4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[[1-ethyl-6-hydroxy-4-methyl-2-oxo-5-(sulfonatomethyl)pyridin-3-yl]diazenyl]benzenesulfonate](/img/structure/B15196367.png)
